molecular formula C16H9FO4 B2431231 4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 868153-25-7

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2431231
CAS No.: 868153-25-7
M. Wt: 284.242
InChI Key: IQQDZYAIPMLKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromene derivativesThe presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate typically involves a multi-step reaction process. One common method is the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • 2-oxo-2H-chromene-3-carboxamide derivatives

Uniqueness

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar chromene derivatives .

Properties

IUPAC Name

(4-fluorophenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQDZYAIPMLKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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